molecular formula C21H27ClN4O2 B2667044 N-(5-chloro-2-methylphenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 899956-81-1

N-(5-chloro-2-methylphenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

Cat. No.: B2667044
CAS No.: 899956-81-1
M. Wt: 402.92
InChI Key: NRRNKDMDJBWQOG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, chloro, methyl, and dimethylamino groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methylaniline with ethyl chloroformate to form an intermediate carbamate.

    Amidation Reaction: The intermediate is then reacted with N,N-dimethyl-4-aminobenzaldehyde in the presence of a base such as triethylamine to form the desired diamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can interact with biological receptors, leading to various pharmacological effects. Additionally, the chloro and methyl groups may contribute to the compound’s binding affinity and selectivity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide
  • N-(5-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

Uniqueness

N-(5-chloro-2-methylphenyl)-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2/c1-14-6-9-16(22)12-18(14)24-21(28)20(27)23-13-19(26(4)5)15-7-10-17(11-8-15)25(2)3/h6-12,19H,13H2,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRNKDMDJBWQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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